molecular formula C23H26N2O B5788326 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine

Cat. No.: B5788326
M. Wt: 346.5 g/mol
InChI Key: DSFKKSILLCYFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxynaphthalene and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 1-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding alcohols .

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar in structure but with a methoxy group on the phenyl ring instead of the naphthalene ring.

    1-(4-Methoxyphenyl)piperazine: Features a methoxy group on the phenyl ring.

    1-(2,3-Dichlorophenyl)piperazine: Contains dichloro substituents on the phenyl ring.

Uniqueness

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both methoxynaphthalene and methylphenyl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject of study .

Properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-18-7-3-6-10-22(18)25-15-13-24(14-16-25)17-19-11-12-23(26-2)21-9-5-4-8-20(19)21/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFKKSILLCYFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.